DL-Threonine
Overview
Description
DL-Threonine, also known as DL-2-Amino-3-hydroxybutanoic acid, is a racemic mixture of the D- and L- forms of threonine. Threonine is an essential amino acid that plays a crucial role in protein biosynthesis. It is characterized by the presence of an α-amino group, a carboxyl group, and a hydroxyl group on its side chain, making it a polar, uncharged amino acid. Threonine is essential in humans, meaning it must be obtained from the diet as the body cannot synthesize it.
Mechanism of Action
Target of Action
DL-Threonine primarily targets enzymes involved in amino acid and protein biosynthesis . One of these enzymes is homoserine kinase , which catalyzes the conversion of L-homoserine to L-threonine . These enzymes are potential molecular targets for antifungal chemotherapy .
Mode of Action
This compound interacts with its targets by serving as a substrate for the enzymes. For instance, in the conversion of L-homoserine to L-threonine, this compound is utilized as a substrate by homoserine kinase .
Biochemical Pathways
This compound is involved in the amino acid biosynthesis pathway . It is produced from L-homoserine through a two-step process involving the enzymes homoserine kinase and threonine synthase . The resulting L-threonine can then be converted to L-2-aminobutyric acid, a key intermediate for the synthesis of several important pharmaceuticals .
Result of Action
The action of this compound results in the production of L-threonine, which is a crucial amino acid for protein synthesis. It also leads to the production of L-2-aminobutyric acid, a key intermediate for the synthesis of several pharmaceuticals .
Biochemical Analysis
Biochemical Properties
DL-Threonine is involved in various biochemical reactions. It combines with aspartic acid and methionine to help the liver digest fats and fatty acids . This process helps reduce the accumulation of fat in the liver, which would otherwise affect liver function . Threonine aldolases, enzymes that catalyse the unnatural aldol condensation of different aldehydes and glycine, have emerged as a powerful tool for asymmetric carbon-carbon bond formation .
Cellular Effects
This compound has shown to have protective effects on various bacterial cells during freeze-drying . Additionally, a semicomplex hypertonic medium with the addition of glycine and this compound has been used to weaken cell walls and increase cytoplasmic membrane fluidity, optimizing cell growth .
Molecular Mechanism
This compound is transformed into L-isoleucine via a five-step enzymatic reaction catalyzed by threonine dehydratase . In its phosphorylated form, referred to as phosphothreonine, it has three potential coordination sites (carboxyl, amine, and phosphate group) and determination of the mode of coordination between phosphorylated ligands and metal ions occurring in an organism is important to explain the function of the phosphothreonine in biological processes .
Temporal Effects in Laboratory Settings
This compound and DL-allothreonine showed a protective effect on various bacterial cells in the process of freeze-drying . This suggests that this compound may have temporal effects in laboratory settings, including stability and long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s known that threonine is an essential amino acid in animals and the limiting amino acid in swine and poultry diets . Therefore, the effects of this compound likely vary with different dosages in animal models.
Metabolic Pathways
This compound is involved in the threonine metabolism pathway . It is synthesized from aspartate in bacteria such as E. coli . Threonine serves as the sole source of carbon and nitrogen for the growth of a wide variety of organisms .
Subcellular Localization
The subcellular localization of this compound is not well-studied. As an amino acid, it is likely to be found throughout the cell, particularly in the cytoplasm where protein synthesis occurs. It may also be found in the mitochondria, where it can be used in energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Threonine can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the aldol condensation of glycine and acetaldehyde, catalyzed by threonine aldolase enzymes. This reaction forms two new stereogenic centers, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms such as Escherichia coli. These microorganisms are engineered to overproduce threonine by optimizing metabolic pathways and blocking competing pathways .
Chemical Reactions Analysis
Types of Reactions: DL-Threonine undergoes various chemical reactions, including:
Oxidation: Threonine can be oxidized to form α-keto acids.
Reduction: Reduction of threonine can yield amino alcohols.
Substitution: Threonine can participate in substitution reactions, particularly involving its hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: α-Keto acids.
Reduction: Amino alcohols.
Substitution: Various substituted threonine derivatives.
Scientific Research Applications
DL-Threonine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and fine chemicals.
Biology: Threonine is essential for protein synthesis and is used in studies related to protein structure and function.
Medicine: It is used in nutritional supplements and parenteral nutrition solutions to support protein synthesis and metabolic functions.
Industry: this compound is used as a feed additive in animal nutrition to enhance growth and improve feed efficiency
Comparison with Similar Compounds
DL-Threonine can be compared with other amino acids such as:
DL-Serine: Similar to threonine, serine has a hydroxyl group on its side chain but lacks the additional methyl group present in threonine.
DL-Valine: Valine is a branched-chain amino acid with a non-polar side chain, differing significantly in its chemical properties and biological roles.
DL-Methionine: Methionine contains a sulfur atom in its side chain, making it distinct from threonine in terms of reactivity and function
This compound is unique due to its polar, uncharged side chain and its essential role in protein biosynthesis. Its ability to undergo various chemical reactions and its wide range of applications in research and industry highlight its importance.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Record name | threonine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Threonine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82822-12-6 | |
Record name | Poly-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82822-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2046412, DTXSID70893087 | |
Record name | L-Threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma | |
Record name | Threonine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18000 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | L-Threonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-Threonine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |
Record name | Threonine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Threonine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Threonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-Threonine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000004 [mmHg] | |
Record name | Threonine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18000 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
L-Threonine is a precursor to the amino acids glycine and serine. It acts as a lipotropic in controlling fat build-up in the liver. May help combat mental illness and may be very useful in indigestion and intestinal malfunctions. Also, threonine prevents excessive liver fat. Nutrients are more readily absorbed when threonine is present., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/ | |
Record name | Threonine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Threonine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Crystals | |
CAS No. |
72-19-5, 80-68-2, 7013-32-3 | |
Record name | L-Threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-Threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threonine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threonine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threonine, labeled with carbon-14, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threonine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | threonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Threonine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Threonine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THREONINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFM6DU5S6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THREONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZD004190S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Threonine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Threonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C | |
Record name | Threonine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Threonine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Threonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DL-Threonine?
A1: this compound has a molecular formula of C4H9NO3 and a molecular weight of 119.12 g/mol. []
Q2: What is the significance of this compound's structure in its biological activity?
A2: The presence of both D- and L- isomers in this compound influences its interactions with biological systems. Research suggests that this compound, unlike its optically active forms, exhibits a protective effect on bacterial cells during freeze-drying. [] This difference in physicochemical characteristics between the racemic mixture and the pure enantiomers highlights the importance of stereochemistry in biological applications. []
Q3: How does the structure of this compound contribute to its interactions with metal ions?
A3: this compound, with its carboxyl, amino, and hydroxyl groups, acts as a versatile ligand for metal ions. For instance, X-ray crystallography reveals that in the nickel(II) and copper(II) complexes of O-phospho-DL-threonine–pyridoxal Schiff base, the threonine derivative coordinates with the metal ions in different modes, showcasing the flexibility of this compound in metal complexation. []
Q4: What are the material compatibility challenges associated with this compound?
A4: While specific details about material compatibility are limited in the provided research, the presence of carboxyl, amino, and hydroxyl groups suggests potential interactions with various materials. These interactions could impact this compound's stability and efficacy in different formulations or applications. Further research is needed to fully understand these aspects.
Q5: What are the primary biological roles of this compound?
A5: this compound, as an essential amino acid, plays a crucial role in various biological processes. It's vital for protein synthesis and contributes to collagen and elastin formation, essential for healthy skin and connective tissues. [, , ] It also plays a role in fat metabolism and immune function.
Q6: How does the chemical structure of this compound influence its interaction with enzymes?
A6: The specific arrangement of functional groups in this compound dictates its interaction with enzymes. For example, acid phosphatases exhibit specific hydrolytic activity toward the DL-phosphomonoester of threonine, leading to the production of L-threonine. [] This selectivity highlights the importance of stereochemistry in enzyme-substrate interactions.
Q7: What analytical techniques are used to characterize and quantify this compound?
A7: Various analytical methods are employed to study this compound. These include:
- Electrochemical methods: Ion-selective electrodes are used to measure the activity coefficients of this compound in aqueous solutions, providing insights into its interactions with electrolytes like NaCl and NaNO3. []
- Spectrophotometry: This technique is applied to monitor the interaction of this compound with metal complexes by measuring absorbance changes at specific wavelengths. []
- Chromatographic methods: Reverse-phase high-performance liquid chromatography (RP-HPLC), coupled with fluorescence detection, enables the separation and quantification of this compound and its enantiomers in biological samples. []
- Microbiological assays: These are utilized to assess the nutritional availability of this compound in food samples by measuring the growth response of specific microorganisms. []
Q8: What are the potential research directions for this compound in the future?
A8: Further research on this compound could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.